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molecular formula C8H9F2NOS B8343898 5-Difluoromethoxy-3-methyl-2-methylsulfanylpyridine

5-Difluoromethoxy-3-methyl-2-methylsulfanylpyridine

Cat. No. B8343898
M. Wt: 205.23 g/mol
InChI Key: PCLIBAPWYZZTAW-UHFFFAOYSA-N
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Patent
US07531482B2

Procedure details

Solid sodium hydroxide (9.3 g, 232 mmol) were added in one portion to a stirred solution of 5-methyl-6-methylsulfanylpyridine-3-ol (7.2 g, 46.4 mmol) in 1,4-dioxane (75 mL) and water (25 mL) causing an exotherm to 50° C. Chlorodifluoromethane (13 g, 150 mmol) was then rapidly bubbled into the reaction over 9 minutes, causing a gradual exotherm to 75° C. After the reaction had cooled to room temperature, it was diluted with ether (100 mL) and water (100 mL) and the layers separated. The organic phase was extracted with water (6×100 mL), brine and dried (Na2SO4). Filtration and removal of solvent left a brown oil, 8.3 g, that was purified by chromatography on silica, eluting with 1:1 methylene chloride/hexanes to give product, as an orange liquid, 5.8 g, 28.3 mmol, 61 percent yield.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:5]=[C:6]([OH:12])[CH:7]=[N:8][C:9]=1[S:10][CH3:11].Cl[CH:14]([F:16])[F:15]>O1CCOCC1.O.CCOCC>[F:15][CH:14]([F:16])[O:12][C:6]1[CH:5]=[C:4]([CH3:3])[C:9]([S:10][CH3:11])=[N:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.2 g
Type
reactant
Smiles
CC=1C=C(C=NC1SC)O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
ClC(F)F
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 50° C
CUSTOM
Type
CUSTOM
Details
to 75° C
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with water (6×100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent
WAIT
Type
WAIT
Details
left a brown oil, 8.3 g, that
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with 1:1 methylene chloride/hexanes
CUSTOM
Type
CUSTOM
Details
to give product

Outcomes

Product
Name
Type
Smiles
FC(OC=1C=C(C(=NC1)SC)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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